4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine
Description
4-{[2,2'-Bithiophene]-5-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a [2,2'-bithiophene]-5-yl group and an amine group at position 2. This compound is structurally analogous to kinase inhibitors and antimicrobial agents but distinguishes itself through its unique bithiophene-pyrimidine hybrid architecture .
Properties
IUPAC Name |
4-(5-thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-12-14-6-5-8(15-12)9-3-4-11(17-9)10-2-1-7-16-10/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEPHJMZSUTZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,2’-bithiophene]-5-yl}pyrimidin-2-amine typically involves the coupling of a bithiophene derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents. For instance, 5-bromo-2,2’-bithiophene can be coupled with 2-aminopyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Materials Science: The compound can be used to develop new materials with unique electronic and optical properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine depends on its application:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine with structurally or functionally related pyrimidin-2-amine derivatives:
Structural and Electronic Comparisons
- Conjugation Effects : The bithiophene group in the target compound provides extended π-conjugation compared to single thiophene or phenyl substituents (e.g., in ). This may enhance charge-transfer properties, relevant for optoelectronic applications or protein binding .
- In contrast, methoxyphenyl derivatives () prioritize electronic modulation over steric effects.
- Hydrogen-Bonding Capacity: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine utilize NH₂ and ether groups for intermolecular interactions, whereas the bithiophene moiety may prioritize π-π stacking.
Biological Activity
The compound 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine represents a novel structure in the realm of organic chemistry, particularly within the context of medicinal chemistry. This compound has garnered attention due to its potential biological activities, which may include anticancer properties, enzyme inhibition, and modulation of cellular pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 230.35 g/mol
This compound features a pyrimidine ring substituted with a bithiophene moiety, which is significant for its electronic properties and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the antiproliferative effects of various pyrimidine derivatives against different cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.53 | Tubulin polymerization inhibition |
| Compound B | HCT-116 | 3.84 | Induction of apoptosis |
| This compound | MCF-7 | TBD | TBD |
Note: TBD = To Be Determined
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
Enzyme Activity Table
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | |
| Cyclin-dependent Kinases (CDKs) | Modulation of activity |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate critical cellular pathways. Research indicates that such compounds can influence cell cycle progression and apoptosis through interactions with key proteins involved in these processes.
Key Pathways Affected
- Cell Cycle Regulation : The compound may affect the G1-S transition by modulating cyclin/CDK complexes.
- Apoptotic Pathways : Potential activation of caspases leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
